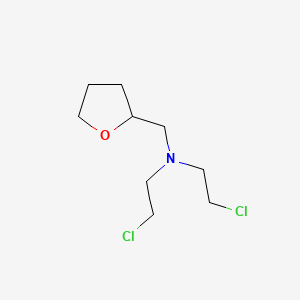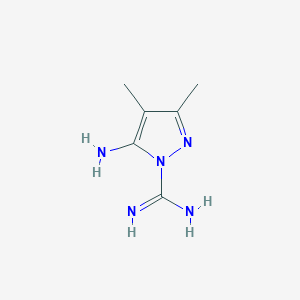
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- is a heterocyclic compound that features a pyrazole ring with amino and carboximidamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and straightforward reaction conditions. The simplicity of the synthetic procedure and the ease of isolation make it a cost-effective reagent for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- involves its interaction with molecular targets through its functional groups. The amino and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The compound’s ability to act as a guanylation agent is particularly important in its mechanism of action .
Comparación Con Compuestos Similares
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar structural features and applications.
3,5-Dimethyl-1-guanylpyrazole nitrate: Used in similar synthetic applications and has comparable properties.
S-Methylisothiouronium sulfate: A guanylation agent with different structural characteristics but similar uses.
Uniqueness: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. Its ability to form stable salts with various inorganic acids further enhances its versatility in organic synthesis .
Propiedades
Fórmula molecular |
C6H11N5 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
5-amino-3,4-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-3-4(2)10-11(5(3)7)6(8)9/h7H2,1-2H3,(H3,8,9) |
Clave InChI |
FPQYOXWBTVOXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


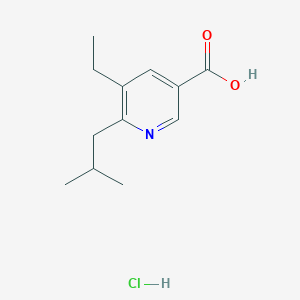
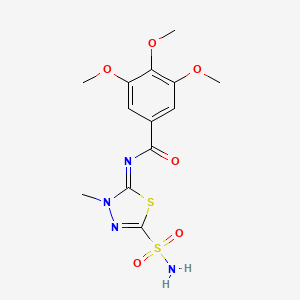

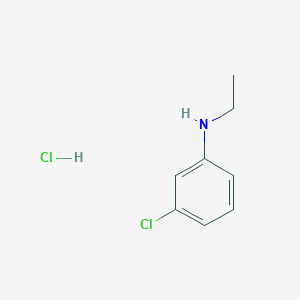
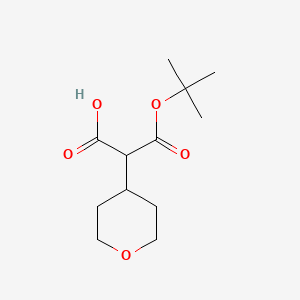
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
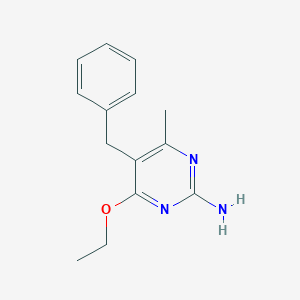

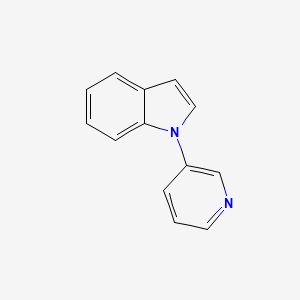
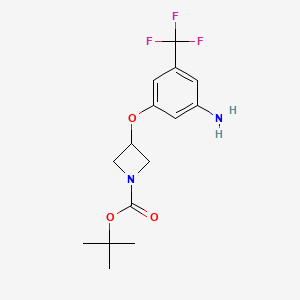
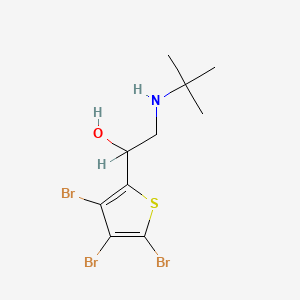
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
